molecular formula C13H12N2O B1581613 4-Methoxyazobenzene CAS No. 2396-60-3

4-Methoxyazobenzene

Cat. No. B1581613
CAS RN: 2396-60-3
M. Wt: 212.25 g/mol
InChI Key: LGCRPKOHRIXSEG-UHFFFAOYSA-N
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Description

4-Methoxyazobenzene, also known as 4-Phenylazoanisole, is an organic compound with the empirical formula C13H12N2O .


Synthesis Analysis

The synthesis of this compound involves adding 0.5 mmol of cyclohexanone to a solution containing 0.1 mmol of elemental iodine in DMSO. Then, 0.5 mmol of 4-methoxyphenylhydrazine is added and the mixture is stirred at 80 °C for 9 hours .


Molecular Structure Analysis

The molecular weight of this compound is 212.25 . The molecule can be occluded into the pores of a metal–organic framework Zn2(BDC)2(DABCO), where BDC = 1,4-benzenedicarboxylate and DABCO = 1,4-diazabicyclo[2.2.2]octane .


Chemical Reactions Analysis

The lowest singlet and triplet states of these azobenzene derivatives are only capable of geometrical isomerization, whereas hydrogen abstraction takes place from the high-lying triplet state of both the E- and Z-forms of these dyes .


Physical And Chemical Properties Analysis

This compound has a melting point of 54-56 °C . It is a light yellow to brown powder or crystal . The density is 1.1200 .

Scientific Research Applications

Light-Triggered Motion on Water Surface

4-Methoxyazobenzene crystals exhibit the ability to move on the water surface when triggered by ultraviolet light. This motion results from the dissolution of the photo-generated cis isomer, which occurs due to a photoinduced crystal–liquid phase transition. Such behavior has been utilized to create a photoresponsive boat using a filter paper adsorbed with azobenzene (Norikane, Tanaka, & Uchida, 2016).

Interaction with Silver Nanoparticles

The isomerization of this compound in aqueous solutions is influenced by the presence of silver nanoparticles. This interaction alters the kinetics of the cis-trans isomerization process, indicating different microenvironments for the cis and trans isomers in the presence of silver nanoparticles (Angelini, Scotti, Aceto, & Gasbarri, 2019).

Dipole Moments and Molecular Interactions

The study of the dipole moments of this compound derivatives in benzene solutions reveals insights into mesomeric interactions, hindered rotation of groups, and the impact of the conjugated system's extension. These findings are significant for understanding molecular interactions and structural properties (Millefiori, Raudino, & Millefiori, 1977).

Electrochemical Behavior

The electrochemical behavior of 2′-halogenated-4-methoxyazobenzene derivatives has been explored using polarographic and voltammetric methods. This research provides valuable data on electron transfer characteristics and quantitative determination possibilities for these compounds (Uçar, Polat, Solak, Toy, & Aksu, 2010).

Photosensitive Liquid-Crystalline Materials

Nematic polyitaconates containing this compound moieties exhibit potential as photosensitive liquid-crystalline materials. Research into their thermal properties and photoinduced configuration changes suggests applications in advanced material science (Shiraishi, Sugiyama, & Otsu, 1989).

Liquid Crystal Oligomers

Studies on linear liquid crystal trimers, incorporating this compound, have provided insights into their transitional properties. These findings are essential for understanding the behavior of liquid crystal oligomers and their potential applications (Henderson, Cook, & Imrie, 2004).

Safety and Hazards

4-Methoxyazobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on 4-Methoxyazobenzene has taken different, unprecedented directions, especially related to the integration of such photoswitches into materials for dynamically controlling materials properties and biological phenomena . It has been reported that this compound can be occluded into the pores of a metal–organic framework for thermal energy storage .

properties

IUPAC Name

(4-methoxyphenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCRPKOHRIXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870967
Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2396-60-3, 21650-49-7
Record name 4-Methoxyazobenzene
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Record name 4-Methoxyazobenzene
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Record name Diazene, (4-methoxyphenyl)phenyl-, (E)-
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Record name 4-Methoxyazobenzene
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Record name 1-(4-Methoxyphenyl)-2-phenyldiazene
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Record name 4-methoxyazobenzene
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Synthesis routes and methods

Procedure details

A mixture of 4-phenylazophenol (9.9 g; 50 mmol), iodomethane (7.1 g; 50 mmol), potassium carbonate (6.9 g; 50 mmol), and acetone (100 ml) was refluxed 48 h. After evaporating off the solvent, the residue was dissolved in water (25 ml), diethyl ether (50 ml) and THF (30 ml). The aqueous layer was extracted with ether (3×20 ml) and the combined organic solutions were washed with saturated NaCl solution (1×20 ml) and dried (MgSO4). After filtration and evaporation, the residue was recrystallized from 96% ethanol to give 8.7 g (82%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-methoxyazobenzene?

A1: this compound has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers commonly characterize this compound using techniques like infrared (IR) spectroscopy and 1H nuclear magnetic resonance (1H NMR) spectroscopy. [, , , ]

Q3: Is this compound compatible with polymer systems?

A3: Yes, this compound is frequently incorporated into various polymer systems, particularly polymethacrylates, to create photoresponsive materials. [, , , , , , , , ]

Q4: How does the length of the spacer group between this compound and a polymer backbone influence its properties?

A4: Studies reveal that the spacer length significantly influences the photoinduced reorientation direction, thermal properties, and phase behavior of the resulting polymers. [, , , , ]

Q5: Can this compound be used in liquid crystal systems?

A5: Absolutely. This compound is often incorporated into liquid crystal systems to impart photoresponsive properties, enabling light-induced phase transitions and birefringence control. [, , , , , ]

Q6: How does the concentration of this compound affect its behavior in polymer and liquid crystal systems?

A6: The concentration of this compound significantly influences the phase behavior, photoinduced orientation, and optical properties of both polymer and liquid crystal systems. [, , , ]

Q7: What is the primary photochemical reaction exhibited by this compound?

A7: this compound undergoes trans-cis isomerization upon irradiation with ultraviolet (UV) light and reverts to the trans form thermally or upon irradiation with visible light. [, , , , , , ]

Q8: How does the wavelength of light affect the photoisomerization of this compound?

A8: The wavelength of light significantly affects the photoisomerization and subsequent molecular reorientation of this compound, with different wavelengths leading to varying degrees of in-plane and out-of-plane orientation. []

Q9: Can the photoisomerization of this compound trigger phase transitions in liquid crystals?

A9: Yes, the trans-cis isomerization of this compound can induce isothermal phase transitions in liquid crystals, transitioning from nematic to isotropic phases and vice versa. [, , , ]

Q10: What are the potential applications of this compound-containing materials in optical technology?

A10: this compound-containing materials hold potential for applications such as optical image storage, holographic recording, birefringent control, optical switching, and the development of light-controllable long-period fiber gratings. [, , , , , , ]

Q11: Can you describe the mechanism of photoinduced orientation in this compound-containing polymer films?

A11: The mechanism involves axis-selective photoreaction of the trans or cis isomers, followed by thermal amplification of the photoinduced anisotropy, leading to in-plane or out-of-plane molecular reorientation. [, , ]

Q12: How does the photoinduced orientation of this compound influence the properties of materials?

A12: Photoinduced orientation can significantly alter the optical, mechanical, and surface properties of materials, leading to applications in areas like birefringent films, alignment layers, and patterned surfaces. [, , ]

Q13: What is the significance of thermally enhanced photoinduced reorientation in this compound-containing materials?

A13: This process allows for the amplification of photoinduced anisotropy, leading to higher order parameters and more pronounced changes in material properties. [, , ]

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